

Application Notes and Protocols for In Vivo Imaging with Biotin-PEG4-Methyltetrazine

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Compound of Interest		
Compound Name:	Biotin-PEG4-Methyltetrazine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **Biotin-PEG4-Methyltetrazine** in a pre-targeted in vivo imaging strategy. This powerful bioorthogonal chemistry approach, centered around the inverse-electron-demand Diels-Alder (iEDDA) reaction, enables highly specific and sensitive visualization of biological targets in living organisms.[1][2][3]

Principle of the Technology

The core of this imaging strategy is a two-step "pre-targeting" method.[2][4] First, a targeting moiety, typically a monoclonal antibody (mAb) conjugated to a trans-cyclooctene (TCO) group, is administered.[2] This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation and non-target tissues.[5] Subsequently, the small, fast-clearing **Biotin-PEG4-Methyltetrazine** molecule is introduced. The methyltetrazine group on this molecule rapidly and specifically "clicks" with the TCO group on the antibody at the target site, forming a stable covalent bond.[2] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts.[2][6] The biotin tag then serves as a versatile handle for detection using a streptavidin-conjugated imaging agent, such as a fluorophore for optical imaging or a chelator for radionuclide-based imaging (PET/SPECT).[3] [7] The polyethylene glycol (PEG4) linker enhances the solubility and bioavailability of the tetrazine probe.[2][6]

This pre-targeting approach offers significant advantages over direct labeling of antibodies, including improved target-to-background ratios, the ability to use short-lived radionuclides, and



a reduction in the radiation dose to non-target tissues.[3][4][8][9]

Experimental Protocols

Protocol 1: Preparation of TCO-Conjugated Antibody

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody.

Materials:

- Monoclonal antibody (mAb) of interest
- TCO-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5
- Spin desalting columns or dialysis cassette (MWCO 10 kDa)

Procedure:

- Antibody Preparation: Dialyze the antibody against PBS (pH 8.0-8.5) to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-5 mg/mL in PBS.
- TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Purification: Remove unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column or by dialysis against PBS (pH 7.4).
- Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting an aliquot of the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.



Protocol 2: In Vivo Pre-targeting and Imaging

This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice.

Materials:

- TCO-conjugated antibody (from Protocol 1)
- Biotin-PEG4-Methyltetrazine
- Sterile PBS (pH 7.4)
- Streptavidin-conjugated near-infrared (NIR) fluorophore (e.g., Streptavidin-AF680)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Anesthesia (e.g., isoflurane)
- · In vivo fluorescence imaging system

Procedure:

- Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumorbearing mice via intravenous (tail vein) injection. The typical dose is 100-200 μg per mouse.
 [10]
- Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site
 and clear from circulation. This period is typically 24 to 72 hours, depending on the
 pharmacokinetics of the antibody.[5][10]
- Administration of Biotin-PEG4-Methyltetrazine: Dissolve the Biotin-PEG4-Methyltetrazine
 in sterile PBS. Administer the solution via intravenous injection. A typical dose is a 1.5 molar
 equivalent relative to the injected antibody.[10]
- Reaction and Clearance Period: Allow the Biotin-PEG4-Methyltetrazine to react with the
 pre-targeted TCO-antibody and for the unbound tetrazine to clear from the bloodstream. This
 is typically a short period of 1 to 4 hours.[8]



- Administration of Streptavidin-Fluorophore: Dissolve the streptavidin-conjugated NIR fluorophore in sterile PBS. Administer via intravenous injection. The optimal dose should be determined empirically, but a starting point is 0.5–10 μg/mL.[11]
- In Vivo Fluorescence Imaging:
 - Anesthetize the mice using isoflurane.
 - Place the mouse in the in vivo imaging system.
 - Acquire fluorescence images at various time points post-injection of the streptavidinfluorophore (e.g., 1, 4, 8, and 24 hours).
 - Use appropriate excitation and emission filters for the chosen fluorophore.
- Data Analysis:
 - o Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).
 - Quantify the fluorescence intensity in each ROI.
 - Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Data Presentation

The following tables summarize representative quantitative data from pre-clinical studies utilizing the tetrazine-TCO pre-targeting strategy.

Table 1: Tumor Uptake and Tumor-to-Muscle Ratios of Different 18F-labeled Tetrazine Probes in a Neurotensin Receptor-Targeted PET Imaging Model.[8]



Probe	Tumor Uptake at 1h p.i. (%ID/g)	Tumor Uptake at 4h p.i. (%ID/g)	Tumor-to- Muscle Ratio at 1h p.i.	Tumor-to- Muscle Ratio at 4h p.i.
4a (hydrophilic)	1.90 ± 0.04	1.45 ± 0.15	7.86 ± 2.45	7.90 ± 0.79
4b (more hydrophilic)	2.42 ± 0.50	1.76 ± 0.09	6.11 ± 0.99	6.35 ± 0.34
4c (less hydrophilic)	2.51 ± 0.21	2.24 ± 0.13	1.56 ± 0.40	2.87 ± 0.14

%ID/g = percentage of injected dose per gram of tissue

Table 2: Biodistribution of 177Lu-DOTA-PEG7-Tz in a Pancreatic Cancer Xenograft Model Pretargeted with 5B1-TCO Antibody.[10]

Time Post- Injection	Tumor Uptake (%ID/g)	Tumor-to- Blood Ratio	Tumor-to-Liver Ratio	Tumor-to- Kidney Ratio
4 h	4.6 ± 0.8	>15:1 (at 120h)	>15:1 (at 120h)	>15:1 (at 120h)
120 h	16.8 ± 3.9	>15:1	>15:1	>15:1

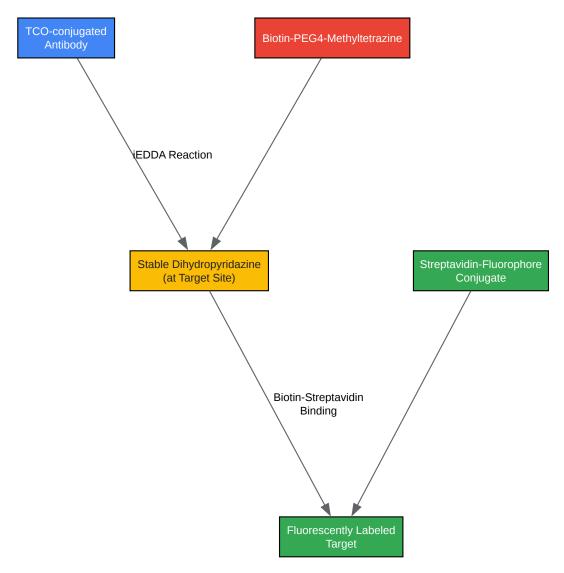
Visualizations

Signaling Pathway: Bioorthogonal Pre-targeting

Chemistry



Bioorthogonal Pre-targeting Chemistry



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Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO-antibody and **Biotin-PEG4-Methyltetrazine**, followed by streptavidin-fluorophore binding for imaging.

Experimental Workflow: In Vivo Pre-targeted Imaging





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Caption: Step-by-step workflow for in vivo pre-targeted imaging using **Biotin-PEG4-Methyltetrazine**.



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